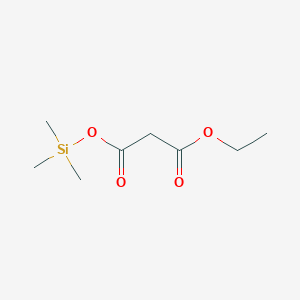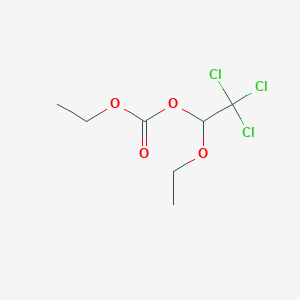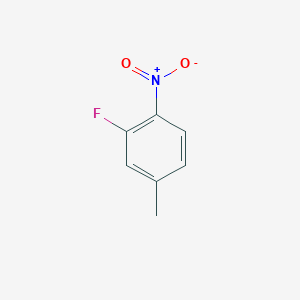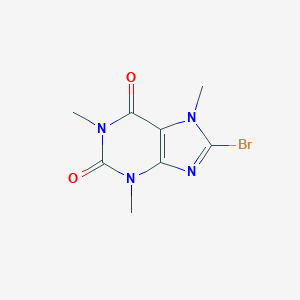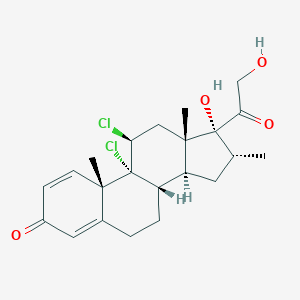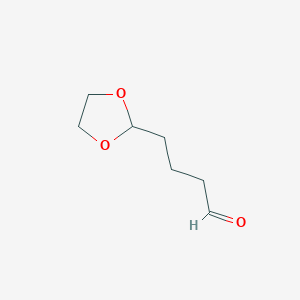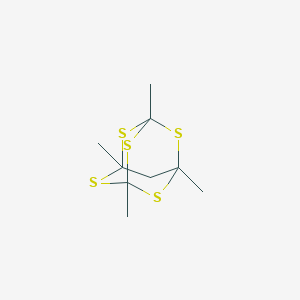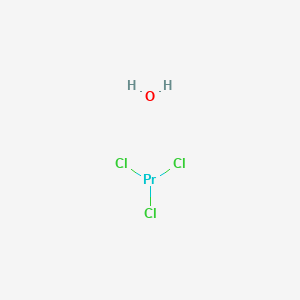
3,5-Dibromobiphenyl-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dibromobiphenyl-2-amine is an organic compound with the molecular formula C₁₂H₉Br₂N It is a derivative of biphenyl, where two bromine atoms are substituted at the 3 and 5 positions, and an amine group is substituted at the 2 position
准备方法
Synthetic Routes and Reaction Conditions: 3,5-Dibromobiphenyl-2-amine can be synthesized through a multi-step process involving the bromination of biphenyl followed by amination. One common method involves the bromination of biphenyl to form 3,5-dibromobiphenyl, which is then subjected to a nucleophilic substitution reaction with ammonia or an amine to introduce the amine group at the 2 position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and amination reactions. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production.
化学反应分析
Types of Reactions:
Oxidation: 3,5-Dibromobiphenyl-2-amine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: It can participate in substitution reactions, where the bromine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized biphenyl derivatives, while reduction can produce different amine derivatives.
科学研究应用
3,5-Dibromobiphenyl-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated compounds with biological molecules.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of materials with specific properties, such as flame retardants and polymers.
作用机制
The mechanism of action of 3,5-Dibromobiphenyl-2-amine involves its interaction with various molecular targets. The bromine atoms and the amine group can participate in different chemical reactions, influencing the compound’s reactivity and interactions. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.
相似化合物的比较
3,5-Dibromobiphenyl: Similar structure but lacks the amine group.
2-Aminobiphenyl: Similar structure but lacks the bromine atoms.
3,5-Dichlorobiphenyl-2-amine: Similar structure with chlorine atoms instead of bromine.
Uniqueness: 3,5-Dibromobiphenyl-2-amine is unique due to the presence of both bromine atoms and an amine group, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various applications in synthesis and research.
属性
IUPAC Name |
2,4-dibromo-6-phenylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2N/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHIFDXFCGYZGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348070 |
Source


|
| Record name | 3,5-Dibromobiphenyl-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16372-95-5 |
Source


|
| Record name | 3,5-Dibromobiphenyl-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

